1-(2,4-Dihydroxy-5-nitrophenyl)ethanone
Overview
Description
1-(2,4-Dihydroxy-5-nitrophenyl)ethanone is an organic compound with the chemical formula C₈H₇NO₅. It belongs to the class of nitrophenols, which are aromatic compounds containing both nitro (-NO₂) and hydroxyl (-OH) groups.
Preparation Methods
1-(2,4-Dihydroxy-5-nitrophenyl)ethanone can be synthesized through the nitration of 3-acetyl-4-hydroxyphenyl acetate, followed by hydrolysis of the obtained keto ester with hydrochloric acid in refluxing methanol. This method yields the compound with a 61% efficiency . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Chemical Reactions Analysis
1-(2,4-Dihydroxy-5-nitrophenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic aromatic substitution: The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards nucleophilic aromatic substitution compared to unsubstituted phenols.
Keto-enol tautomerism: The ketone group can exist in equilibrium with its enol form due to the presence of a nearby hydroxyl group, influencing the molecule’s reactivity.
Reactions with Lewis acids: The ketone carbonyl group can react with Lewis acids to form adducts.
Common reagents and conditions used in these reactions include strong acids or bases, and the major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Dihydroxy-5-nitrophenyl)ethanone has several scientific research applications, including:
Enzyme inhibition: It has been studied as a potential inhibitor of the enzyme catechol-O-methyltransferase (COMT), which plays a role in the metabolism of certain neurotransmitters in the brain.
Chemical synthesis: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Material science: Its unique chemical properties make it useful in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone involves its interaction with molecular targets such as enzymes. For example, as a COMT inhibitor, it binds to the active site of the enzyme, preventing the methylation of catecholamines and thereby affecting neurotransmitter levels in the brain . The presence of the nitro and hydroxyl groups plays a crucial role in its binding affinity and inhibitory activity.
Comparison with Similar Compounds
1-(2,4-Dihydroxy-5-nitrophenyl)ethanone can be compared with other similar compounds such as:
1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenyl-ethanone: This compound also contains nitro and hydroxyl groups but has a different substitution pattern and additional phenyl group, which affects its chemical properties and biological activity.
1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone: This compound has a methoxy group instead of a hydroxyl group, leading to different reactivity and applications.
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-dihydroxy-5-nitrophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-4(10)5-2-6(9(13)14)8(12)3-7(5)11/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIKNQXUAAPWCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277758 | |
Record name | 1-(2,4-dihydroxy-5-nitrophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3328-77-6 | |
Record name | NSC3928 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3928 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2,4-dihydroxy-5-nitrophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',4'-Dihydroxy-5'-nitroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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